Lipophilicity Reduction: logP of 0.06–1.23 vs. Methyl 4-Cyanobenzoate logP of 1.34–1.83
The target compound exhibits a substantially lower octanol–water partition coefficient (logP) than its direct phenyl bioisostere methyl 4‑cyanobenzoate. Predicted logP values range from 0.06 (ChemSrc) to 1.23 (Activate Scientific) depending on the computational method, while methyl 4‑cyanobenzoate consistently records logP values of 1.34–1.83 across multiple authoritative sources . This reduction of 0.6–1.8 logP units is a hallmark of BCP‑for‑phenyl substitution and translates into improved aqueous solubility and reduced non‑specific binding [1].
| Evidence Dimension | Lipophilicity (logP / XlogP) |
|---|---|
| Target Compound Data | 0.06 (ChemSrc); 1.23 (Activate Scientific); 0.85 (Leyan) |
| Comparator Or Baseline | Methyl 4-cyanobenzoate: 1.34 (BocSci), 1.60 (SIELC), 1.83 (ChemBase) |
| Quantified Difference | ΔlogP ≈ −0.6 to −1.8 units (target minus comparator) |
| Conditions | Computational prediction (XlogP / ACD/Labs); multiple independent vendor databases |
Why This Matters
Lower logP directly correlates with higher aqueous solubility and reduced hERG and CYP450 promiscuity risks, making the BCP ester a preferable choice when optimising a lead series for oral bioavailability and safety.
- [1] Grygorenko, O. O. et al. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry. Chem. Rec. 2024, e202400040. View Source
